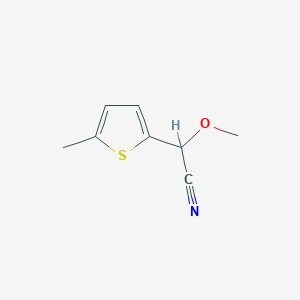

2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile

Description

2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile is a nitrile derivative featuring a methoxy group and a 5-methylthiophene moiety. Its structure combines electron-donating (methoxy) and heteroaromatic (thiophene) groups, making it a versatile intermediate in organic synthesis, particularly in asymmetric catalysis and pharmaceutical chemistry.

Properties

IUPAC Name |

2-methoxy-2-(5-methylthiophen-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-6-3-4-8(11-6)7(5-9)10-2/h3-4,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOYKFYDGSXERX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile typically involves the reaction of 5-methylthiophene-2-carbaldehyde with methoxyacetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{5-Methylthiophene-2-carbaldehyde} + \text{Methoxyacetonitrile} \xrightarrow{\text{Base}} \text{2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile} ]

Industrial Production Methods

While specific industrial production methods for 2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as described above. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and the choice of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of 2-methoxy-2-(5-methylthiophen-2-yl)acetonitrile exhibit significant anticancer properties. For instance, compounds synthesized from this base structure were tested against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results showed selective cytotoxicity towards HCT-116 cells with IC₅₀ values ranging from 7.1 to 11.9 μM, indicating strong potential for further development as anticancer agents .

| Compound ID | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| 4g | HCT-116 | 7.1 | Induces cell cycle arrest at S and G2/M phases |

| 4a | HCT-116 | 10.5 | Interferes with DNA replication |

| 4c | HCT-116 | 11.9 | Induces apoptosis through oncogene repression |

2. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It demonstrates activity against cholinesterase enzymes, which are crucial for neurotransmission. The structure–activity relationship studies revealed that modifications to the methoxy group significantly enhance inhibitory activity .

Organic Synthesis Applications

1. Solvent in Reactions

As an acetonitrile derivative, 2-methoxy-2-(5-methylthiophen-2-yl)acetonitrile serves as an effective solvent and reagent in organic synthesis reactions. It has been utilized in amine-directed cyanomethylation reactions, yielding high product yields when combined with electron-withdrawing groups .

2. Intermediate in Synthesis

The compound acts as an important intermediate for synthesizing various thienobenzo-triazoles, which have shown promise as dual inhibitors of anaplastic lymphoma kinase and bromodomain proteins . This highlights its versatility in generating complex molecular architectures.

Material Science Applications

Research indicates that derivatives of this compound can be used in developing new materials with specific electronic properties due to the presence of the thiophene moiety. The ability to tune the electronic characteristics through substitution patterns allows for applications in organic electronics and photovoltaics.

Case Studies

Case Study 1: Anticancer Efficacy

A study involving a series of synthesized compounds based on 2-methoxy-2-(5-methylthiophen-2-yl)acetonitrile demonstrated their efficacy against multiple cancer cell lines, particularly focusing on their selective action against HCT-116 cells. The compounds were evaluated for their ability to induce cell cycle arrest and apoptosis, showcasing a promising avenue for cancer therapy development .

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of derivatives of this compound revealed that specific modifications could lead to enhanced activity against cholinesterase enzymes, suggesting potential applications in treating neurological disorders where cholinesterase inhibition is beneficial .

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Features

Key Observations :

- Electron-withdrawing vs. donating groups : Bromine substitution (e.g., ) increases electrophilicity, whereas methoxy groups enhance nucleophilicity at the α-carbon of the nitrile.

- Aromatic systems : Thiophene-containing analogs (e.g., ) exhibit π-π stacking and charge-transfer properties, unlike benzene-based derivatives (e.g., ), which show greater steric bulk.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 2-(5-Bromothiophen-2-yl)acetonitrile | 212.09 | Not reported | Not reported | Not reported |

| (5-Ethyl-2-methoxyphenyl)acetonitrile | 175.23 | Not reported | 286.9 | 1.016 |

| 2-(5-Methylthiophen-2-yl)propiolic acid | 180.22 (derivative) | Not reported | Not reported | Not reported |

Notes:

Biological Activity

2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile can be described as follows:

- Molecular Formula : C₉H₉NOS

- Molecular Weight : 181.24 g/mol

- Functional Groups : Methoxy group, nitrile group, and thiophene ring.

Mechanisms of Biological Activity

Research indicates that compounds containing thiophene rings often exhibit significant biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The biological activity of 2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile is hypothesized to be linked to its ability to interact with various biological targets, including enzymes and receptors.

Inhibition of Key Enzymes

One study highlighted the importance of structure in determining the inhibitory potency of similar compounds on various enzymes. For instance, inhibitors targeting macrophage migration inhibitory factor (MIF) demonstrated promising results, suggesting that modifications in the thiophene structure can enhance biological activity.

Structure-Activity Relationships (SAR)

The SAR studies on related thiophene derivatives provide insights into how structural modifications can enhance biological efficacy. Key findings include:

| Compound | IC₅₀ (μM) | Biological Target |

|---|---|---|

| R110 | 15 ± 0.8 | MIF |

| 5d | 1.0 | MIF2 |

| 4-CPPC | 27 | MIF2 |

These results indicate that the introduction of specific substituents can significantly alter the inhibitory potency against target enzymes, particularly in cancer cell lines.

Anti-Cancer Activity

In vitro studies have shown that compounds similar to 2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile exhibit cytotoxic effects on various cancer cell lines. For example, one study reported that derivatives with thiophene rings inhibited the proliferation of non-small cell lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.

Anti-inflammatory Properties

Another area of research focused on the anti-inflammatory potential of thiophene derivatives. Compounds with similar structures have been shown to reduce nitric oxide production in macrophages, indicating their potential use as anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile in laboratory settings?

- Methodology :

- Step 1 : Start with 5-methylthiophene-2-carbaldehyde. Introduce the methoxy group via nucleophilic substitution using methyl iodide and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) .

- Step 2 : Perform a Strecker synthesis or cyanation reaction using trimethylsilyl cyanide (TMSCN) under acidic conditions to form the acetonitrile moiety .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Data Table :

| Starting Material | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 5-Methylthiophene-2-carbaldehyde | K₂CO₃, DMF, 80°C, 12h | 65 | |

| Intermediate methoxy-thiophene | TMSCN, HCl, RT, 6h | 72 |

Q. What safety protocols are critical when handling nitrile-containing compounds like this derivative?

- Key Measures :

- Ventilation : Use fume hoods to avoid inhalation of volatile nitrile vapors .

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption and degradation .

- Emergency Response : For spills, neutralize with 10% NaOH solution and adsorb with vermiculite .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reaction pathways for this compound?

- Methodology :

- Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and intermediates.

- Apply ICReDD’s reaction path search methods to predict optimal conditions (e.g., solvent polarity, catalyst selection) .

- Validate predictions experimentally via kinetic studies (e.g., monitoring by in-situ FTIR or HPLC).

Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts) during characterization?

- Strategies :

- Multi-Technique Validation : Compare ¹H/¹³C NMR with DEPT-135 and HSQC experiments to assign ambiguous signals .

- Crystallography : Grow single crystals (e.g., via slow evaporation in CHCl₃/hexane) for X-ray diffraction to confirm stereochemistry .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Observed Issues :

- Nitrile Hydrolysis : Formation of unwanted amides or carboxylic acids under prolonged exposure to moisture.

- Thiophene Ring Oxidation : Over-oxidation to sulfone derivatives in strongly acidic conditions.

- Solutions :

- Use anhydrous solvents and molecular sieves to suppress hydrolysis .

- Add radical scavengers (e.g., BHT) or perform reactions under N₂ to prevent oxidation .

Q. How to design experiments to study the electrophilic substitution reactivity of the thiophene ring?

- Experimental Design :

- Step 1 : React the compound with electrophiles (e.g., Br₂ in CCl₄) under controlled temperatures (0–25°C).

- Step 2 : Monitor regioselectivity via LC-MS and compare with DFT-calculated Fukui indices .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.